An In-depth Technical Guide to 2-Methyl-6-phenylnaphthalene (CAS 29304-66-3)
An In-depth Technical Guide to 2-Methyl-6-phenylnaphthalene (CAS 29304-66-3)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and characterization of 2-Methyl-6-phenylnaphthalene. Given the limited availability of experimental data for this specific isomer, this guide synthesizes information from closely related compounds and established chemical principles to offer a robust resource for researchers.
I. Introduction and Molecular Overview
2-Methyl-6-phenylnaphthalene, with the CAS number 29304-66-3, is a polycyclic aromatic hydrocarbon (PAH). Its structure consists of a naphthalene core substituted with a methyl group at the 2-position and a phenyl group at the 6-position. This substitution pattern is expected to influence its electronic properties, solubility, and biological activity compared to the parent naphthalene molecule. The presence of both alkyl and aryl substituents makes it a molecule of interest in medicinal chemistry and materials science, potentially serving as a scaffold for the development of novel therapeutic agents or organic electronic materials.
II. Physicochemical Properties
Direct experimental data for 2-Methyl-6-phenylnaphthalene is scarce in publicly available literature. The following table summarizes key physicochemical properties, with some values being estimations based on the properties of structurally similar compounds such as 2-methylnaphthalene and 2-phenylnaphthalene.
| Property | Value | Source/Basis |
| CAS Number | 29304-66-3 | [1] |
| Molecular Formula | C₁₇H₁₄ | Calculated |
| Molecular Weight | 218.29 g/mol | Calculated |
| Appearance | Likely a white to off-white crystalline solid | Inferred from related PAHs |
| Melting Point | Not available (likely >100 °C) | Inferred from 2-phenylnaphthalene (101-103 °C) and 2,6-dimethylnaphthalene (106-110 °C)[2] |
| Boiling Point | Not available (likely >350 °C) | Inferred from 2-phenylnaphthalene (~365 °C) |
| Solubility | Expected to be soluble in organic solvents like chloroform, dichloromethane, and aromatic solvents; sparingly soluble in alcohols; and practically insoluble in water. | General PAH solubility |
III. Synthesis and Mechanistic Insights
A plausible synthetic route to 2-Methyl-6-phenylnaphthalene involves a Suzuki coupling reaction, a powerful and widely used method for the formation of C-C bonds between aryl halides and aryl boronic acids. This approach offers high yields and functional group tolerance.
Proposed Synthetic Pathway: Suzuki Coupling
A potential synthesis would involve the reaction of 2-bromo-6-methylnaphthalene with phenylboronic acid in the presence of a palladium catalyst and a base.
Caption: Proposed synthesis of 2-Methyl-6-phenylnaphthalene via Suzuki coupling.
Detailed Experimental Protocol
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Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-6-methylnaphthalene (1.0 eq), phenylboronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
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Solvent and Base Addition: Add a degassed 2:1 mixture of toluene and 2M aqueous sodium carbonate solution.
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Reaction Execution: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Workup: After completion, cool the reaction mixture to room temperature. Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 2-Methyl-6-phenylnaphthalene.
IV. Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum of 2-Methyl-6-phenylnaphthalene is expected to show a singlet for the methyl protons around 2.5 ppm. The aromatic region (7.0-8.5 ppm) will display a complex pattern of multiplets corresponding to the protons on the naphthalene and phenyl rings. For comparison, the ¹H NMR spectrum of 2-phenylnaphthalene shows signals in the range of 7.38-8.06 ppm.[3]
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¹³C NMR: The carbon NMR spectrum will exhibit a signal for the methyl carbon around 21-22 ppm. The aromatic region will show multiple signals corresponding to the 17 aromatic carbons. The ¹³C NMR spectrum of 2-phenylnaphthalene displays signals between 125.58 and 141.13 ppm.[3]
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of 2-Methyl-6-phenylnaphthalene is expected to show a prominent molecular ion peak [M]⁺ at m/z 218. The fragmentation pattern would likely involve the loss of a methyl group to give a fragment at m/z 203. For comparison, the GC-MS of 2-phenylnaphthalene shows a molecular ion peak at m/z 204.[3]
V. Safety and Handling
Specific toxicity data for 2-Methyl-6-phenylnaphthalene is not available. However, as a polycyclic aromatic hydrocarbon, it should be handled with care, assuming it may have hazardous properties similar to other compounds in its class.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
VI. Conclusion
2-Methyl-6-phenylnaphthalene is a substituted polycyclic aromatic hydrocarbon with potential applications in various fields of chemical research. While direct experimental data on its physical and chemical properties are limited, this guide provides a comprehensive overview based on established chemical principles and data from structurally related compounds. The proposed synthetic protocol via Suzuki coupling offers a reliable method for its preparation, enabling further investigation of its properties and potential applications.
References
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Royal Society of Chemistry. (2015). Supporting Information for: Synthesis of 2-phenylnaphthalenes from styrene oxides using recyclable bronsted acidic [HNMP]+HSO4- ionic liquid. Retrieved from [Link]
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NextSDS. (n.d.). 2-Methyl-6-phenylnaphthalene — Chemical Substance Information. Retrieved from [Link]
